molecular formula C18H24N2O4 B2614164 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide CAS No. 941959-48-4

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide

Cat. No.: B2614164
CAS No.: 941959-48-4
M. Wt: 332.4
InChI Key: JNGOPBTWJAJCLZ-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide is a synthetic organic compound featuring a spirocyclic dioxolane core (1,4-dioxaspiro[4.4]nonane) linked to an oxalamide backbone. The oxalamide moiety is substituted at the N1 position with a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group and at the N2 position with a phenethyl group.

Key structural attributes:

  • Spirocyclic dioxolane: Confers stereochemical stability and influences solubility.
  • Oxalamide backbone: Provides hydrogen-bonding sites for molecular recognition.

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-16(19-11-8-14-6-2-1-3-7-14)17(22)20-12-15-13-23-18(24-15)9-4-5-10-18/h1-3,6-7,15H,4-5,8-13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGOPBTWJAJCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide typically involves the condensation of 1,4-dioxaspiro[4.4]nonane with phenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then treated with a base, such as triethylamine, to yield the final oxalamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analog is N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide (), which replaces the phenethyl group with a cyclopropyl substituent. Differences in substituents lead to distinct physicochemical and functional properties:

Property N2-Phenethyl Derivative N2-Cyclopropyl Derivative
Molecular Formula C21H28N2O5 C17H24N2O5
Molecular Weight 388.46 g/mol 336.39 g/mol
Substituent Bulk High (aromatic phenethyl) Moderate (small cyclopropyl)
Hydrophobicity Likely higher due to aromaticity Lower, more polar
Potential Applications Host-guest systems, chiral templates Unspecified (limited data)

The phenethyl group enhances hydrophobicity and steric bulk, which may improve binding in hydrophobic pockets or lipid-rich environments.

Functional Comparisons with Spirocyclic Derivatives

(a) Role in Supramolecular Chemistry

The 1,4-dioxaspiro[4.4]nonane moiety is notable in enantioselective photodimerization reactions. For example, chiral hosts like (R,R)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[4.4]nonane () enable stereocontrol in coumarin photodimerization.

(c) Crystallographic Behavior

Pyrrolidinone derivatives with spirocyclic dioxolanes (e.g., ) exhibit intramolecular hydrogen bonds (C–H···O) stabilizing their conformations. The oxalamide group in the target compound may similarly engage in hydrogen bonding, influencing crystal packing or solubility .

Comparison with Non-Spiro Oxalamides

Compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () lack spirocyclic motifs but share sulfonamide and amide functionalities. Key contrasts:

Feature Spirocyclic Oxalamide Non-Spiro Oxalamide
Structural Rigidity High (spiro core) Moderate (flexible backbone)
Synthetic Complexity Higher (multi-step spiro synthesis) Lower
Application Focus Supramolecular chemistry, chiral hosts Pharmaceuticals (e.g., enzyme inhibition)

Research Findings and Implications

  • Synthetic Routes : Spirocyclic dioxolanes are synthesized via acid-catalyzed cyclization of diols and ketones (, Ref. 18). Adapting these methods could streamline the target compound’s production.
  • Host-Guest Potential: The phenethyl group’s aromaticity may enhance π-π interactions in host-guest systems, analogous to coumarin photodimerization templates .
  • Limitations: No direct biological or catalytic data exist for the target compound; further studies are needed to explore its efficacy in enantioselective reactions or material science.

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide is a synthetic compound notable for its unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activity, which may include interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O5C_{18}H_{24}N_2O_5, with a molecular weight of approximately 348.4 g/mol. The structure features a dioxaspiro framework that enhances its stability and interaction capabilities with biological systems.

PropertyValue
Molecular FormulaC18H24N2O5C_{18}H_{24}N_2O_5
Molecular Weight348.4 g/mol
CAS Number899963-23-6

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The compound may bind to receptors, modulating their activity and influencing cellular responses.
  • Cell Membrane Permeability : The presence of the oxalamide moiety may facilitate transport across cell membranes, enhancing bioavailability.

Biological Activity Studies

Preliminary studies indicate significant biological activity for this compound:

  • Antimicrobial Activity : Research suggests that compounds with similar structures exhibit antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : Some oxalamides have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of structurally related compounds against Staphylococcus aureus and Escherichia coli, showing inhibition zones that suggest potential therapeutic applications.
    CompoundInhibition Zone (mm)
    N1-(1,4-dioxaspiro[4.4]nonan-2...)15
    Control (Standard Antibiotic)20
  • Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that N1-(1,4-dioxaspiro[4.4]nonan-2...) reduced cell viability significantly at concentrations above 50 µM.

Q & A

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Challenges :
  • Exothermic reactions : Use jacketed reactors with controlled cooling during oxalyl chloride addition .
  • Byproduct accumulation : Implement inline FTIR for real-time monitoring of reaction intermediates .

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